molecular formula C23H16N4O6 B2692675 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207056-82-3

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2692675
CAS No.: 1207056-82-3
M. Wt: 444.403
InChI Key: BOTOBEBPYMGEST-UHFFFAOYSA-N
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Description

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a compound characterized by a complex structure featuring multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multi-step organic reactions. A typical synthetic route may include:

  • Formation of the oxadiazole ring: : Starting from benzo[d][1,3]dioxole, a series of reactions involving nitration, reduction, and cyclization can produce the oxadiazole ring.

  • Quinazoline core synthesis: : The quinazoline core can be synthesized via the reaction of an anthranilic acid derivative with appropriate aldehydes or ketones under acidic or basic conditions.

  • Coupling reactions: : The final step involves coupling the quinazoline core with the oxadiazole intermediate and furan-2-ylmethyl group under specific conditions, such as using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

For industrial-scale production, optimization of the reaction conditions to increase yield and purity is crucial. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the furan and dioxolane rings.

  • Reduction: : Reduction can occur at various functional groups, leading to changes in the electronic structure and reactivity.

  • Substitution: : Substitution reactions can occur at specific sites, such as the aromatic rings and heterocyclic cores.

Common Reagents and Conditions

  • Oxidizing agents: : KMnO4, H2O2.

  • Reducing agents: : NaBH4, LiAlH4.

  • Substitution reagents: : Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline-2,4-dione derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules and in studying reaction mechanisms.

  • Biology: : Potential use as a biochemical probe to study enzyme activities and cellular pathways.

  • Medicine: : Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

  • Industry: : Possible applications in the development of new materials, dyes, and polymers due to its unique structural properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with biological targets:

  • Molecular Targets: : The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

  • Pathways Involved: : It could affect signaling pathways, metabolic processes, or gene expression, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione: : Similar structure but lacks the oxadiazole ring.

  • 3-(benzo[d][1,3]dioxol-5-yl)-1-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione: : Similar core but different substitution pattern.

Uniqueness

The presence of both the oxadiazole ring and the furan-2-ylmethyl group in the compound 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione contributes to its unique chemical and biological properties, distinguishing it from other related compounds. This specific combination of functional groups may offer enhanced reactivity or selectivity in its interactions with biological targets.

There you have it! From synthesis to its broad range of applications, this compound holds intriguing potential. Fascinating stuff, right?

Properties

IUPAC Name

1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O6/c28-22-16-5-1-2-6-17(16)26(23(29)27(22)11-15-4-3-9-30-15)12-20-24-21(25-33-20)14-7-8-18-19(10-14)32-13-31-18/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTOBEBPYMGEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C5=CC=CC=C5C(=O)N(C4=O)CC6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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